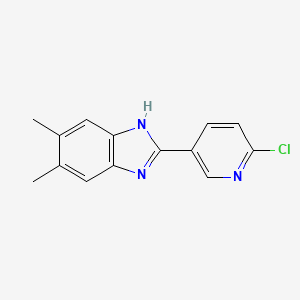

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

2-(6-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with methyl groups at the 5- and 6-positions and a 6-chloro-3-pyridinyl moiety at the 2-position.

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-8-5-11-12(6-9(8)2)18-14(17-11)10-3-4-13(15)16-7-10/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMAPVZNILLLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction using 6-chloro-3-pyridine as a starting material.

Methylation: The final step involves the methylation of the benzimidazole core to introduce the two methyl groups at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole. These compounds have been evaluated for their efficacy against various bacterial and fungal strains.

Key Findings:

- The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) have been reported as low as 1.27 µM against Bacillus subtilis and Candida albicans, indicating strong antimicrobial effects .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis (Gram +) | 1.27 |

| Staphylococcus aureus (Gram +) | 5.08 |

| Escherichia coli (Gram -) | 2.54 |

| Salmonella typhi (Gram -) | 5.08 |

| Candida albicans (Fungal) | 1.27 |

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly in relation to colorectal cancer cells. The compound's structural similarity to known anticancer agents has prompted research into its effectiveness.

Key Findings:

- In vitro studies have shown that the compound can inhibit the growth of human colorectal carcinoma cell lines, with an IC50 value of approximately 4.53 µM .

- Comparative studies indicate that its anticancer activity surpasses that of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 4.53 |

| Standard Drug (5-Fluorouracil) | 9.99 |

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns on the benzimidazole core, pyridinyl group, or additional functional groups. Key comparisons include:

Substituent Variations on the Benzimidazole Core

- 5,6-Dimethylbenzimidazole (CAS 582-60-5): The parent structure lacks the pyridinyl substituent but shares the 5,6-dimethyl motif. It serves as a precursor for more complex derivatives and is noted for applications in coordination chemistry and vitamin B₁₂ biosynthesis .

- Such derivatives are explored in medicinal chemistry for improved bioavailability .

Pyridinyl Group Modifications

- 2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 2306268-61-9) : Replacing the 6-chloro-pyridinyl group with a 2-chloro-pyridinyl moiety and adding a 4-fluorobenzyl group increases steric bulk and lipophilicity, which may influence receptor binding .

- However, this compound is discontinued, suggesting stability or toxicity concerns .

Functional Group Additions

- Its molecular weight (297.78 g/mol) is lower than the target compound, reflecting reduced complexity .

- 5,6-Dichloro-1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole : Multiple chlorine atoms increase molecular weight (416.7 g/mol) and hydrophobicity, likely enhancing membrane permeability but raising environmental persistence risks .

Data Tables

Table 1: Structural and Molecular Comparison

Notes

Synthetic Challenges : Derivatives with multiple halogen atoms (e.g., dichlorobenzyl groups) may require stringent reaction conditions, increasing production costs .

Research Applications : Many analogs are labeled "for research use only," emphasizing their experimental status and lack of clinical validation .

Biological Activity

2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a heterocyclic compound that features a unique structure with potential biological activities. Its molecular formula is and it has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

The compound exhibits several notable physical and chemical properties:

- Molecular Weight : 247.72 g/mol

- Density : Approximately

- Boiling Point : Predicted at

- Acidity (pKa) : Approximately .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in critical cellular processes. This interaction can lead to modulation of pathways associated with cell growth, apoptosis, and DNA damage response.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it was observed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately . Flow cytometry analysis indicated that the compound accelerates apoptosis in a dose-dependent manner.

- Mechanism : The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA strand breaks and activation of p53 pathways, which are crucial for triggering apoptotic processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity:

- Activity Against Bacteria : Preliminary tests indicate effectiveness against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups. The study measured tumor size reduction and overall survival rates, indicating the compound's potential as a therapeutic agent in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship (SAR) of benzimidazole derivatives, including this compound. Variations in substitution patterns were analyzed to determine their impact on biological activity. The findings suggest that the chloropyridinyl group enhances interaction with target proteins, leading to increased efficacy in both anticancer and antimicrobial assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imidacloprid | Imidacloprid | Insecticide with similar chloropyridinyl group |

| Thiamethoxam | Thiamethoxam | Neonicotinoid insecticide |

| Clothianidin | Clothianidin | Shares structural similarities; used as an insecticide |

The unique substitution pattern of this compound differentiates it from other compounds like imidacloprid and thiamethoxam, potentially conferring distinct biological properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, and what analytical techniques are used to confirm its structure?

Methodological Answer: The synthesis typically involves condensation reactions between substituted pyridinyl precursors and benzimidazole intermediates. For example:

- Route 1 : Reduction of 3-benzylquinoxalin-2-ones using Na₂S₂O₄ in aqueous HCl under reflux, followed by cyclization to form the benzimidazole core .

- Route 2 : Coupling reactions using oxazolidine derivatives with 2,3-diaminopyridine in ethanol and concentrated H₂SO₄, yielding pyrido-fused benzimidazoles .

Q. Characterization Techniques :

- Spectroscopy : IR and ¹H/¹³C NMR to confirm functional groups and substituent positions (e.g., 5,6-dimethyl and pyridinyl groups) .

- Melting Point Analysis : Used to verify purity (e.g., compounds with 5,6-dimethyl groups exhibit melting points >250°C) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N content to validate stoichiometry .

Q. How is the purity and structural integrity of this compound validated following synthesis?

Methodological Answer:

- Chromatography : HPLC with ≥98% purity thresholds (e.g., using C18 columns and acetonitrile/water gradients) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.006 Å, R factor = 0.085) .

- Dynamic Light Scattering (DLS) : Assesses aggregation in solution, critical for pharmacological studies .

Q. What pharmacological activities are associated with benzimidazole derivatives similar to this compound?

Methodological Answer:

- Anthelmintic Activity : Competitive inhibition of β-tubulin (binding energy = -8.50 kcal/mol for BI-02 analogs), disrupting microtubule assembly in parasites .

- Antifungal Action : Structural analogs like thiabendazole target fungal microtubules via thiazole-benzimidazole interactions .

- Anticancer Potential : Pyridinyl-substituted benzimidazoles show cytotoxicity by intercalating DNA or inhibiting kinases .

Advanced Research Questions

Q. How can molecular docking simulations optimize the design of this compound for targeting beta-tubulin in anthelmintic applications?

Methodological Answer:

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed using software like SHELX?

Methodological Answer:

- Challenges :

- SHELX Workflow :

Q. How do substituent variations at the 5,6-dimethyl and pyridinyl positions affect the compound's physicochemical properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) :

- Steric Effects :

Q. What strategies are employed to reconcile conflicting data from different spectroscopic or computational studies on this compound?

Methodological Answer:

- Contradiction Example : Discrepancies in NMR chemical shifts due to solvent polarity (CDCl₃ vs. DMSO-d₆) .

- Resolution Strategies :

- Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with XRD bond lengths (C=O: ~1.22 Å) .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict NMR/IR spectra and align with experimental data .

- Consensus Docking : Use multiple software (AutoDock, Glide) to verify binding poses against β-tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.